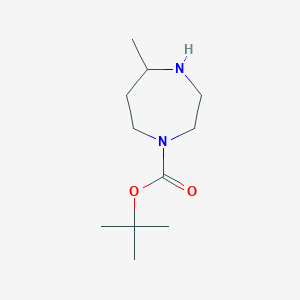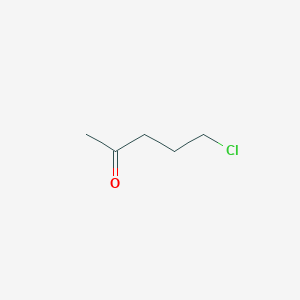
Ethyl 4-formylcyclopentene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-formylcyclopentene-1-carboxylate (EFCC) is a chemical compound that belongs to the cyclopentene family. It is a versatile compound that has been used in various scientific research applications. EFCC has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate is not well understood. However, it is believed that Ethyl 4-formylcyclopentene-1-carboxylate acts as a nucleophile in various chemical reactions. Ethyl 4-formylcyclopentene-1-carboxylate has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Ethyl 4-formylcyclopentene-1-carboxylate are not well understood. However, studies have shown that Ethyl 4-formylcyclopentene-1-carboxylate has low toxicity and is not mutagenic or carcinogenic. Ethyl 4-formylcyclopentene-1-carboxylate has been used in various in vitro studies to investigate its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Ethyl 4-formylcyclopentene-1-carboxylate is its versatility. Ethyl 4-formylcyclopentene-1-carboxylate can be used as a starting material for the synthesis of various organic compounds. Ethyl 4-formylcyclopentene-1-carboxylate is also relatively easy to synthesize and has low toxicity. However, one of the limitations of Ethyl 4-formylcyclopentene-1-carboxylate is its cost. Ethyl 4-formylcyclopentene-1-carboxylate is a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-formylcyclopentene-1-carboxylate. One area of research is the synthesis of new compounds using Ethyl 4-formylcyclopentene-1-carboxylate as a starting material. Ethyl 4-formylcyclopentene-1-carboxylate can be used to synthesize various cyclopentenones and chiral compounds, which have important applications in the pharmaceutical industry. Another area of research is the investigation of the mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate. Understanding the mechanism of action of Ethyl 4-formylcyclopentene-1-carboxylate could lead to the development of new therapeutic agents. Finally, future research could focus on the optimization of the synthesis method of Ethyl 4-formylcyclopentene-1-carboxylate to improve its efficiency and reduce its cost.
Conclusion
In conclusion, Ethyl 4-formylcyclopentene-1-carboxylate is a versatile compound that has been used in various scientific research applications. Ethyl 4-formylcyclopentene-1-carboxylate has a unique chemical structure that makes it an important building block for the synthesis of other organic compounds. The synthesis method of Ethyl 4-formylcyclopentene-1-carboxylate involves a multi-step process that uses various reagents and solvents. Ethyl 4-formylcyclopentene-1-carboxylate has low toxicity and is not mutagenic or carcinogenic. However, its cost can limit its use in large-scale experiments. Future research could focus on the synthesis of new compounds using Ethyl 4-formylcyclopentene-1-carboxylate as a starting material, the investigation of its mechanism of action, and the optimization of its synthesis method.
Synthesemethoden
Ethyl 4-formylcyclopentene-1-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of cyclopentadiene with maleic anhydride in the presence of a catalyst to form a Diels-Alder adduct. The adduct is then reacted with sodium hydroxide to form the sodium salt. The sodium salt is then reacted with ethyl chloroformate to form Ethyl 4-formylcyclopentene-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-formylcyclopentene-1-carboxylate has been used in various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds. Ethyl 4-formylcyclopentene-1-carboxylate has been used in the synthesis of cyclopentenones, which are important building blocks for the synthesis of natural products and pharmaceuticals. Ethyl 4-formylcyclopentene-1-carboxylate has also been used in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
Eigenschaften
CAS-Nummer |
124827-02-7 |
|---|---|
Produktname |
Ethyl 4-formylcyclopentene-1-carboxylate |
Molekularformel |
C9H12O3 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
ethyl 4-formylcyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-4-3-7(5-8)6-10/h4,6-7H,2-3,5H2,1H3 |
InChI-Schlüssel |
HEWTUNUHEGXAHB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CCC(C1)C=O |
Kanonische SMILES |
CCOC(=O)C1=CCC(C1)C=O |
Synonyme |
1-Cyclopentene-1-carboxylic acid, 4-formyl-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B45297.png)


